Home > Products > Screening Compounds P8508 > Anagrelide trichloro derivative
Anagrelide trichloro derivative - 1092352-99-2

Anagrelide trichloro derivative

Catalog Number: EVT-1463300
CAS Number: 1092352-99-2
Molecular Formula: C10H6Cl3N3O
Molecular Weight: 290.528
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anagrelide trichloro derivative is a chemical compound known for its potential therapeutic applications, particularly in the treatment of thrombocythemia. It is characterized by its unique molecular structure and pharmacological properties. The compound has the CAS number 1092352-99-2 and is classified as a heterocyclic compound with a trichloro substitution pattern.

Source

The compound is derived from anagrelide, which is primarily utilized as a platelet-reducing agent in clinical settings. Research has shown that the trichloro derivative exhibits enhanced pharmacodynamic and pharmacokinetic properties compared to its parent compound. The synthesis of this derivative has been documented in various studies and patents, highlighting methods that yield high purity and efficacy.

Classification

Anagrelide trichloro derivative belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This specific derivative is categorized under antithrombotic agents due to its ability to inhibit platelet aggregation.

Synthesis Analysis

The synthesis of anagrelide trichloro derivative involves several steps, primarily utilizing reactions such as Sandmeyer reaction, oxidation, reduction, and cyclization.

Methods and Technical Details

  1. Sandmeyer Reaction: The process begins with 3,4,5-trichloroaniline, which undergoes a Sandmeyer reaction to produce 4,5,6-trichloroisatin.
  2. Oxidation: The trichloroisatin is then oxidized under alkaline conditions using oxidants like hydrogen peroxide or sodium hypochlorite to yield 6-amino-2,3,4-trichlorobenzoic acid.
  3. Reduction: This acid undergoes reduction using lithium aluminum hydride or sodium borohydride to form 6-amino-2,3,4-trichlorobenzyl alcohol.
  4. Cyclization: Finally, cyclization of the resulting compound with glycine ethyl ester leads to the formation of anagrelide trichloro derivative .
Chemical Reactions Analysis

Reactions and Technical Details

The anagrelide trichloro derivative participates in several chemical reactions:

  • Inhibition of Phosphodiesterase 3: The compound inhibits phosphodiesterase 3 enzyme activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) within platelets. This action reduces platelet aggregation significantly.
  • Modulation of Gene Expression: It also influences gene expression related to megakaryocyte differentiation by affecting transcription factors like ATF4.

These reactions are critical for its therapeutic effects in managing high platelet counts.

Mechanism of Action

Process and Data

The mechanism of action for anagrelide trichloro derivative involves:

  1. Enzyme Inhibition: By binding to the active site of phosphodiesterase 3, it prevents the hydrolysis of cAMP.
  2. Increased cAMP Levels: Elevated cAMP levels result in decreased platelet aggregation.
  3. Impact on Megakaryocytes: The compound modulates pathways involved in megakaryocyte differentiation, thereby reducing platelet production.

These processes contribute to its effectiveness in treating conditions characterized by elevated platelet counts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-brown viscous liquid during synthesis.
  • Solubility: Soluble in organic solvents such as benzene.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids and bases; care must be taken during handling.

Relevant data indicate that these properties play a significant role in its formulation for therapeutic use .

Applications

Scientific Uses

Anagrelide trichloro derivative has been extensively studied for its applications in:

  • Treatment of Thrombocythemia: It is particularly effective in managing essential thrombocythemia and other myeloproliferative disorders by inducing thrombocytopenia.
  • Research Applications: Its pharmacological profile makes it a subject of interest in studies exploring new antithrombotic therapies.

The ongoing research aims to further elucidate its mechanisms and potential long-term effects on patients with high platelet counts .

Introduction to Anagrelide Trichloro Derivative

Historical Context and Discovery in Pharmaceutical Chemistry

The Anagrelide Trichloro Derivative (CAS 1092352-99-2) emerged as a structurally significant compound during the late 20th century quality control investigations of the antithrombotic drug anagrelide hydrochloride. As analytical techniques advanced, particularly HPLC-MS/MS methodologies, this trichloro analogue was identified as a process-related impurity during the synthesis and scale-up of anagrelide manufacturing [2] [7]. The compound gained formal recognition in pharmacopeial monographs as regulatory bodies like the FDA and EMA intensified scrutiny of impurities in synthetic pharmaceuticals. Its chemical identity was systematically established through advanced characterization techniques, including mass spectrometry and NMR, confirming the molecular formula C₁₀H₆Cl₃N₃O and molecular weight of 290.53 g/mol [4] [9]. The stringent regulatory requirements of the early 2000s necessitated comprehensive characterization of such synthetic byproducts, positioning this derivative as a critical marker compound in anagrelide quality assurance protocols.

Table 1: Fundamental Chemical Identifiers of Anagrelide Trichloro Derivative

PropertyValueSource/Reference
CAS Registry Number1092352-99-2 [2] [4]
IUPAC Name6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one [2] [4]
Molecular FormulaC₁₀H₆Cl₃N₃O [1] [7]
Molecular Weight290.53 g/mol [4] [7]
Synonyms8-Chloro Anagrelide; 6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one [4] [7] [9]
SMILES NotationO=C1NC2=NC3=C(C(Cl)=C(Cl)C(Cl)=C3)CN2C1 [2] [4]

Structural Relationship to Anagrelide and Pharmacological Significance

Anagrelide Trichloro Derivative exhibits a close structural relationship to the parent drug anagrelide (C₁₀H₇Cl₂N₃O), distinguished by an additional chlorine atom at position 8 of the quinazoline ring system. This modification creates a 6,7,8-trichloro substitution pattern compared to anagrelide's 6,7-dichloro configuration, altering the electron distribution and steric profile of the molecule [4] [6]. The structural variance significantly impacts pharmacological behavior: while anagrelide primarily functions through selective inhibition of megakaryocyte differentiation (reducing platelet production), the trichloro derivative demonstrates potent phosphodiesterase 3A (PDE3A) inhibition with approximately 40-fold greater affinity than the parent drug's active metabolite [2] [8]. This enhanced PDE3A binding occurs through competitive occupation of the enzyme's catalytic domain, potentially disrupting cyclic nucleotide signaling pathways [8].

The compound's formation occurs primarily through over-halogenation during anagrelide synthesis, particularly in the quinazoline ring construction step where chlorination conditions must be meticulously controlled to prevent trichloro byproduct formation [5] [6]. Alternative synthetic routes involve the chlorination of anagrelide intermediates using reagents like sulfuryl chloride (SO₂Cl₂) or molecular chlorine in the presence of Lewis acid catalysts. The metabolic relationship is equally significant—cytochrome P450 1A2 (CYP1A2)-mediated oxidation of anagrelide produces the active 3-hydroxy metabolite, but not the trichloro derivative, confirming its status as a process-related impurity rather than a metabolic derivative [8] [10].

Table 2: Structural and Functional Comparison with Anagrelide

CharacteristicAnagrelide Trichloro DerivativeAnagrelide (Parent Drug)
Molecular FormulaC₁₀H₆Cl₃N₃OC₁₀H₇Cl₂N₃O
Molecular Weight290.53 g/mol256.09 g/mol
Chlorine Substitution6,7,8-Trichloro6,7-Dichloro
Primary Pharmacological TargetPotent PDE3A inhibitionMegakaryocyte differentiation inhibition
Origin in PharmaceuticalsSynthesis impurityActive pharmaceutical ingredient
Binding Affinity to PDE3A~40-fold > 3-OH anagrelide metaboliteWeak
Metabolic PathwayNot a metaboliteCYP1A2-mediated hydroxylation

Role as a Critical Impurity in Anagrelide Hydrochloride Manufacturing

In anagrelide hydrochloride manufacturing, the trichloro derivative represents a critical process-related impurity requiring stringent control due to its pharmacological potency and structural similarity to the active ingredient. Regulatory guidelines from the FDA, EMA, and pharmacopeias (USP, JP, BP) mandate strict limits on its presence, typically not exceeding 0.15% w/w in the final drug substance [2] [8]. Its formation occurs predominantly during the final cyclization and chlorination stages of synthesis when reaction parameters (temperature, chlorinating agent concentration, reaction time) deviate from optimal conditions [4] [6]. The impurity profile is meticulously monitored through validated stability-indicating HPLC methods with mass spectrometric detection, capable of distinguishing it from other structurally related impurities such as dichloro analogues and process intermediates [7] [9].

The compound's significance extends to drug approval processes, where comprehensive characterization data must be included in Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs). Regulatory submissions require detailed Structure Elucidation Reports (SERs) that confirm its identity through spectral comparison (IR, NMR, MS) and demonstrate control strategies capable of reducing it to pharmacopeial limits [2] [4]. Manufacturers employ multiple purification strategies, including crystallizations with solvent mixtures (e.g., ethanol-water, isopropanol-hexane) and preparative chromatography, to reduce this impurity to acceptable levels. Accelerated stability studies further confirm that storage conditions do not promote its formation through potential degradation pathways, establishing the impurity as a critical quality attribute (CQA) in anagrelide hydrochloride specifications [7] [9].

Table 3: Regulatory and Analytical Profile as Pharmaceutical Impurity

ParameterSpecificationAnalytical Control Method
Pharmacopeial StatusIdentified Impurity in USP/EP monographs [4] [7]
Typical Acceptance Limit≤0.15% w/w [2] [8]
Primary Detection MethodsHPLC-UV (λ=254nm); UPLC-MS [4] [9]
Retention Time (RP-HPLC)~1.3x relative to anagrelide [7] [9]
Purification StrategiesRecrystallization; Preparative HPLC; Chromatography [4] [6]
Regulatory DocumentationStructure Elucidation Report (SER); Impurity Profile [2] [4]
Stability-Indicating PropertiesNo significant increase under ICH accelerated conditions [7] [9]

The Anagrelide Trichloro Derivative exemplifies the critical importance of impurity control in modern pharmaceutical manufacturing. Its structural and pharmacological properties necessitate rigorous analytical monitoring throughout drug substance production, purification, and storage. As regulatory standards continue to evolve, this compound remains a key focus area in ensuring the quality, efficacy, and safety of anagrelide hydrochloride therapeutics for thrombocythemia management.

Properties

CAS Number

1092352-99-2

Product Name

Anagrelide trichloro derivative

IUPAC Name

6,7,8-trichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one

Molecular Formula

C10H6Cl3N3O

Molecular Weight

290.528

InChI

InChI=1S/C10H6Cl3N3O/c11-5-1-6-4(8(12)9(5)13)2-16-3-7(17)15-10(16)14-6/h1H,2-3H2,(H,14,15,17)

InChI Key

QCMDDIIKBFVZSY-UHFFFAOYSA-N

SMILES

C1C2=C(C(=C(C=C2N=C3N1CC(=O)N3)Cl)Cl)Cl

Synonyms

6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.